Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate
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Overview
Description
Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a phenylmethylene group attached to the amino group of the propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate typically involves the reaction of (2R)-2-aminopropanoic acid with benzaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of a Schiff base intermediate, which is subsequently converted to the final product by the addition of sodium ions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, leading to the formation of corresponding oxo derivatives.
Reduction: The compound can be reduced to yield the corresponding amine.
Substitution: It can participate in nucleophilic substitution reactions, where the phenylmethylene group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic conditions.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial and anticancer agent.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylmethylene group can form non-covalent interactions with the active site of enzymes, leading to inhibition of their activity. Additionally, the compound can modulate signaling pathways by binding to receptors and altering their function.
Comparison with Similar Compounds
Sodium (2R)-2-aminopropanoate: Lacks the phenylmethylene group, resulting in different chemical properties and biological activities.
Sodium (2R)-2-([(1E)-phenylmethylene]amino)propanoate: Similar structure but with a different configuration of the phenylmethylene group, leading to variations in reactivity and function.
Uniqueness: Sodium (2R)-2-([(1Z)-phenylmethylene]amino)propanoate is unique due to the presence of the (1Z)-phenylmethylene group, which imparts distinct chemical and biological properties. This configuration allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C10H10NNaO2 |
---|---|
Molecular Weight |
199.18 g/mol |
IUPAC Name |
sodium;2-(benzylideneamino)propanoate |
InChI |
InChI=1S/C10H11NO2.Na/c1-8(10(12)13)11-7-9-5-3-2-4-6-9;/h2-8H,1H3,(H,12,13);/q;+1/p-1 |
InChI Key |
UEYDEAGOZCQQKT-UHFFFAOYSA-M |
Canonical SMILES |
CC(C(=O)[O-])N=CC1=CC=CC=C1.[Na+] |
Origin of Product |
United States |
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